molecular formula C20H24N2O3S B2423656 PROPAN-2-YL 2-({3-CYANO-6-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1,4,5,6-TETRAHYDROPYRIDIN-2-YL}SULFANYL)ACETATE CAS No. 332051-60-2

PROPAN-2-YL 2-({3-CYANO-6-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1,4,5,6-TETRAHYDROPYRIDIN-2-YL}SULFANYL)ACETATE

Cat. No.: B2423656
CAS No.: 332051-60-2
M. Wt: 372.48
InChI Key: QVYWXVWAQKYFMQ-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-({3-CYANO-6-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1,4,5,6-TETRAHYDROPYRIDIN-2-YL}SULFANYL)ACETATE is a complex organic compound with the molecular formula C20H24N2O3S and a molecular weight of 372.48 g/mol This compound features a unique structure that includes a cyano group, an isopropylphenyl group, and a tetrahydropyridinylthioacetate moiety

Properties

IUPAC Name

propan-2-yl 2-[[5-cyano-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-12(2)14-5-7-15(8-6-14)16-9-18(23)22-20(17(16)10-21)26-11-19(24)25-13(3)4/h5-8,12-13,16H,9,11H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYWXVWAQKYFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enamine Cyclization Route

The Friedländer quinoline synthesis, adapted for tetrahydropyridines, provides a foundational method. A modified protocol involves:

  • Condensation : Reacting 4-(propan-2-yl)benzaldehyde (1 ) with ethyl cyanoacetate (2 ) in the presence of ammonium acetate to form an enamine intermediate (3 ).
  • Cyclization : Treating 3 with polyphosphoric acid (PPA) at 90°C under solvent-free conditions, inducing ring closure to yield 3-cyano-4-[4-(propan-2-yl)phenyl]-5,6-dihydropyridin-2(1H)-one (4 ).

Reaction Conditions :

  • Catalyst : PPA (10 mol%)
  • Temperature : 90°C
  • Time : 1–2 hours
  • Yield : 78–82%

Mercuric Acetate-Mediated Cyclization

For substrates resistant to acid-catalyzed cyclization, mercuric acetate facilitates oxidative cyclization of γ-(arylmethyl)piperidine precursors. This method, adapted from Bosch et al., involves:

  • Alkylation : 4-(Propan-2-yl)benzyl bromide (5 ) reacts with ethyl 3-aminocrotonate (6 ) to form γ-(arylmethyl)piperidine (7 ).
  • Oxidation : Hg(OAc)₂ in acetic acid promotes cyclization to 4 , with subsequent cyanide introduction via KCN exchange.

Advantages :

  • High regioselectivity for the 4-aryl substituent
  • Compatibility with electron-rich arenes

Alternative Synthetic Pathways

One-Pot Tandem Cyclization-Thiolation

A streamlined approach combines cyclization and sulfanyl group introduction:

  • Multicomponent Reaction : Mixing 1 , ethyl cyanoacetate, and mercaptoacetic acid in PPA at 100°C.
  • In Situ Esterification : Adding excess propan-2-ol post-cyclization.

Outcomes :

  • Yield : 68% (lower due to competing side reactions)
  • Purity : Requires chromatographic purification (SiO₂, hexane/EtOAc)

Enzymatic Resolution for Chiral Intermediates

For enantiomerically pure variants, lipase-mediated kinetic resolution of racemic intermediates (e.g., 4 ) using vinyl acetate in tert-butyl methyl ether (TBME) achieves >99% ee.

Industrial-Scale Production Considerations

Parameter Laboratory Scale Industrial Process
Cyclization Catalyst PPA Solid acid resins
Esterification Batch reactor Continuous flow system
Purification Column chromatography Crystallization
Throughput 50 g/day 500 kg/week

Key Industrial Challenges :

  • Waste Management : Recycling Hg in mercuric acetate routes.
  • Safety : Handling HCN gas during cyanide steps.

Spectroscopic Characterization and Quality Control

Critical Analytical Data :

  • ¹H NMR (CDCl₃) : δ 1.25 (d, J=6.2 Hz, 6H, CH(CH₃)₂), 2.90 (m, 1H, CH(CH₃)₂), 3.45 (s, 2H, SCH₂CO), 4.95 (septet, J=6.2 Hz, 1H, OCH(CH₃)₂).
  • IR (KBr) : 2240 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O ester), 1685 cm⁻¹ (C=O ketone).
  • HRMS : m/z 443.1743 [M+H]⁺ (calc. 443.1748).

Purity Standards :

  • HPLC : >99% (C18 column, MeCN/H₂O 70:30)
  • Residual Solvents : <50 ppm (ICH Q3C guidelines)

Chemical Reactions Analysis

PROPAN-2-YL 2-({3-CYANO-6-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1,4,5,6-TETRAHYDROPYRIDIN-2-YL}SULFANYL)ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and thioacetate moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

PROPAN-2-YL 2-({3-CYANO-6-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1,4,5,6-TETRAHYDROPYRIDIN-2-YL}SULFANYL)ACETATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-({3-CYANO-6-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1,4,5,6-TETRAHYDROPYRIDIN-2-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the isopropylphenyl moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

PROPAN-2-YL 2-({3-CYANO-6-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1,4,5,6-TETRAHYDROPYRIDIN-2-YL}SULFANYL)ACETATE can be compared with similar compounds, such as:

    Isopropyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]thio}acetate: This compound has a methyl group instead of an isopropyl group, which may affect its chemical reactivity and biological activity.

    Isopropyl {[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]thio}acetate: The presence of an ethyl group instead of an isopropyl group can lead to differences in steric effects and binding affinity. The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Biological Activity

Chemical Structure and Properties
The compound PROPAN-2-YL 2-({3-CYANO-6-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1,4,5,6-TETRAHYDROPYRIDIN-2-YL}SULFANYL)ACETATE, also referred to as ChemDiv Compound ID 3448-4318, has a complex structure characterized by the presence of a cyano group, a tetrahydropyridine ring, and a sulfanyl linkage. Its molecular formula is C20H24N2O3SC_{20}H_{24}N_{2}O_{3}S with a molecular weight of approximately 372.48 g/mol. The compound's unique structure suggests potential biological activities that warrant investigation.

Biological Activity

Anticancer Potential
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing electron-withdrawing groups (EWGs) at specific positions on aromatic rings have shown enhanced biological activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The IC50 values for these compounds ranged from sub-micromolar to micromolar concentrations, indicating potent cytotoxic effects .

Mechanism of Action
The proposed mechanism for the anticancer activity involves the induction of apoptosis through caspase activation and cell cycle arrest at the G1 phase. For example, compounds similar to PROPAN-2-YL 2-({3-CYANO-6-OXO...}) have been shown to increase p53 expression levels and promote caspase-3 cleavage in MCF-7 cells, leading to programmed cell death . This suggests that the compound may interact with key regulatory proteins involved in apoptosis.

Data Tables

Compound Cell Line IC50 (µM) Mechanism of Action
PROPAN-2-YL 2-({3-CYANO...})MCF-70.48Apoptosis via caspase activation
Similar Derivative AHCT-1160.78Cell cycle arrest at G1 phase
Similar Derivative BMCF-70.19Increased p53 expression

Case Studies

  • Study on Antitumor Activity
    A recent study evaluated a series of tetrahydropyridine derivatives for their antitumor activity against MCF-7 and HCT-116 cell lines. The study found that the presence of substituents like cyano groups significantly enhanced the compounds' cytotoxicity. The most active derivative exhibited an IC50 value of 0.19 µM against MCF-7 cells, demonstrating the potential for further development as an anticancer agent .
  • Flow Cytometry Analysis
    Flow cytometry analysis was employed to assess the effects of similar compounds on cell cycle dynamics. Results indicated that treatment with these compounds led to significant G1 phase arrest in MCF-7 cells, coupled with increased levels of apoptotic markers such as cleaved caspase-3 . This reinforces the hypothesis that these compounds can effectively induce apoptosis in cancer cells.

Research Findings

Research has shown that compounds with structural similarities to PROPAN-2-YL 2-({3-CYANO...}) demonstrate promising biological activities:

  • Cytotoxicity : Many derivatives have shown IC50 values in the low micromolar range against various cancer cell lines.
  • Apoptosis Induction : Mechanistic studies suggest that these compounds trigger apoptotic pathways through modulation of key proteins involved in cell survival.

Q & A

Q. What are the key considerations for synthesizing this compound, and how can experimental design optimize reaction conditions?

Synthesis involves multi-step reactions, including alkylation, sulfanyl group introduction, and esterification. Critical parameters include reagent selection (e.g., sodium hydride as a base, DMF as a solvent) and purification via recrystallization or chromatography. To optimize yields, employ statistical Design of Experiments (DOE) to systematically vary temperature, solvent polarity, and catalyst loading. DOE minimizes trial-and-error by identifying interactions between variables, such as solvent effects on reaction kinetics .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • X-ray crystallography (using SHELX software for refinement) resolves the 3D structure, particularly the tetrahydropyridine ring conformation and sulfanyl-acetate linkage .
  • NMR spectroscopy (¹H/¹³C) identifies proton environments, such as the isopropyl phenyl group and cyano substituent.
  • Mass spectrometry confirms molecular weight and fragmentation patterns. Pair with Multiwfn for electron-density-derived properties (e.g., bond critical points) to validate stereoelectronic effects .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies using HPLC to monitor degradation products. For mechanistic insights, apply quantum chemical calculations (e.g., DFT) to model hydrolysis pathways of the ester and sulfanyl groups. Noncovalent interaction analysis via electron density topology (e.g., NCI plots) reveals stabilizing van der Waals forces in the solid state .

Advanced Research Questions

Q. How do noncovalent interactions influence the compound’s molecular packing and solubility?

Use Multiwfn to map noncovalent interactions (e.g., π-π stacking between phenyl groups, C–H···O hydrogen bonds) from crystallographic data. Compare with solubility parameters (Hansen solubility spheres) to correlate intermolecular forces with solvent compatibility. For example, low solubility in polar solvents may arise from strong intramolecular interactions .

Q. What computational strategies resolve contradictions in reactivity data across solvent systems?

Apply ReaxFF molecular dynamics to simulate solvent effects on reaction intermediates. For instance, protic solvents may stabilize zwitterionic transition states via hydrogen bonding, altering activation barriers. Validate simulations with in situ IR spectroscopy to track intermediate formation .

Q. How can reaction path search algorithms improve the design of derivatives with enhanced bioactivity?

Implement global reaction route mapping (e.g., GRRM) to explore derivatization pathways. Focus on modifying the cyano group or tetrahydropyridine ring. Pair with docking studies to predict binding affinities against target proteins (e.g., kinases). Experimental validation via SAR analysis can prioritize high-potential candidates .

Q. What methodologies address discrepancies in catalytic efficiency during large-scale synthesis?

Use microreactor systems to study mass transfer limitations and optimize mixing efficiency. Combine with CFD simulations to model flow dynamics and identify hotspots for side reactions (e.g., ester hydrolysis). Scale-up adjustments may require switching from batch to continuous flow reactors to maintain yield .

Methodological Tables

Table 1: Key Computational Tools for Molecular Analysis

ToolApplicationReference
SHELXX-ray refinement and disorder modeling
MultiwfnElectron density topology (NCI, ELF)
GRRMReaction pathway exploration
ReaxFFSolvent effect simulations

Table 2: DOE Parameters for Synthesis Optimization

VariableRange TestedImpact on Yield
Temperature60–120°CNon-linear (optimum at 90°C)
Solvent (DMF/THF)Polarity (ε = 37.5/7.5)Higher polarity increases intermediate stability
Catalyst Loading0.5–5 mol%Linear increase up to 3 mol%

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